molecular formula C5H5LiN2O3S B2469813 Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate CAS No. 2418677-94-6

Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate

Cat. No. B2469813
CAS RN: 2418677-94-6
M. Wt: 180.11
InChI Key: RCECFGZALBKLPH-UHFFFAOYSA-M
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Description

“Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate” is a compound that contains a lithium ion and a 2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate ion . It has a molecular weight of 180.11 . The compound is available in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The 1,3,4-thiadiazole ring is a bioisostere of pyrimidine, which is the skeleton of three nucleic bases . This allows 1,3,4-thiadiazole derivatives to disrupt processes related to DNA replication . Derivatives of 1,3,4-thiadiazole have the ability to produce mesoionic salts, which can strongly interact with biomolecules (proteins and DNA) .


Physical And Chemical Properties Analysis

“this compound” is a powder that is stored at room temperature . Its CAS Number is 2138422-62-3 and its molecular weight is 180.11 .

Scientific Research Applications

Synthesis and Characterization

  • Synthesis of Schiff Bases : Schiff bases containing 1,3,4-thiadiazole moiety, derived from vanillin, demonstrate high pharmacological efficacy and play a key role in treatments like urinary tract infections, anti-inflammatory, and anti-cancer applications. The synthesis involves reacting vanillin with thiosimicarbazid in the presence of ethanol and lithium salts to yield compounds with 1,3,4-thiadiazol-2-yl)acetate (Ismaeil, 2022).

Photochemical and Photophysical Properties

  • Photosensitizer for Photodynamic Therapy : New zinc phthalocyanines substituted with thiadiazole groups show high singlet oxygen quantum yield. These properties make them useful as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).

Application in Battery Technology

  • Composite Cathode for Lithium Batteries : A composite cathode developed for high-energy density secondary lithium batteries consists of 2,5-dimercapto-1,3,4-thiadiazole, polyaniline, and gel electrolyte. This configuration enhances redox reactions, offering high energy density and voltage efficiency (Sotomura, Uemachi, Takeyama, Naoi, & Oyama, 1992).

Future Directions

The future directions for “Lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate” and similar compounds could involve further exploration of their therapeutic potential. Given the wide range of activities demonstrated by 1,3,4-thiadiazole derivatives, these compounds could be promising candidates for the development of new drugs .

properties

IUPAC Name

lithium;2-(5-methoxy-1,3,4-thiadiazol-2-yl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N2O3S.Li/c1-10-5-7-6-3(11-5)2-4(8)9;/h2H2,1H3,(H,8,9);/q;+1/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RCECFGZALBKLPH-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Li+].COC1=NN=C(S1)CC(=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5LiN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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